molecular formula C32H40N10O5 B10849250 His-DPhe-Arg-Trp

His-DPhe-Arg-Trp

Cat. No.: B10849250
M. Wt: 644.7 g/mol
InChI Key: CAYNQHPLZNPBIO-MNUOIFNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-DPhe-Arg-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted peptide synthesis can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

His-DPhe-Arg-Trp can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

His-DPhe-Arg-Trp has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in the melanocortin system and its effects on physiological functions such as pigmentation and appetite regulation.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders and obesity due to its interaction with melanocortin receptors.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

His-DPhe-Arg-Trp exerts its effects by interacting with melanocortin receptors, particularly melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade regulates various physiological functions, including energy homeostasis and appetite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

His-DPhe-Arg-Trp is unique due to its specific sequence and its ability to selectively activate melanocortin receptors. This selectivity makes it a valuable tool for studying the melanocortin system and developing targeted therapies for metabolic disorders .

Properties

Molecular Formula

C32H40N10O5

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26-,27-/m0/s1

InChI Key

CAYNQHPLZNPBIO-MNUOIFNESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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